molecular formula C19H19F2N7O B5527346 N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5527346
M. Wt: 399.4 g/mol
InChI Key: DZOZWXKWYUVKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C19H19F2N7O and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide is 399.16191458 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Agents for Neuroinflammation

A study focused on synthesizing a new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The synthesis involved complex multi-step processes, yielding a radiochemically pure compound with high specific activity, suggesting its potential as a PET imaging agent for neuroinflammatory conditions (Xiaohong Wang et al., 2018).

Antimicrobial and Antiproliferative Agents

Research into novel antimicrobial compounds has led to the synthesis of new piperazine and triazolo-pyrazine derivatives. These compounds have shown promising antimicrobial activity against a range of bacterial and fungal strains, with certain derivatives exhibiting superior antimicrobial effects. This indicates the potential of these compounds for developing more potent antimicrobials (M. Patil et al., 2021).

Another line of research has explored the antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Some derivatives demonstrated good activity, suggesting their potential as anticancer agents (L. Mallesha et al., 2012).

Heterocyclic Compound Synthesis

The compound has been involved in the synthesis of novel pyrazole carboxamide derivatives. These studies have shown the versatility of piperazine-containing compounds in creating a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Hong-Shui Lv et al., 2013).

Tyrosine Kinase Inhibitor Metabolism

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds is crucial for developing effective cancer therapies and managing potential drug interactions (Aishen Gong et al., 2010).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c1-13-4-5-28(25-13)18-11-17(22-12-23-18)26-6-8-27(9-7-26)19(29)24-16-3-2-14(20)10-15(16)21/h2-5,10-12H,6-9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOZWXKWYUVKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.